3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Description
This compound features a benzamide core substituted with a fluorine atom at the 3-position. The benzamide is linked via an ethyl group to a 1,3-thiazole ring, which is further substituted at the 2-position with a 3-fluorophenyl moiety. This structure combines hydrophobic (thiazole, fluorophenyl) and polar (amide, fluorine) elements, making it suitable for interactions with biological targets requiring both aromatic stacking and hydrogen bonding .
Properties
IUPAC Name |
3-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2OS/c19-14-5-1-3-12(9-14)17(23)21-8-7-16-11-24-18(22-16)13-4-2-6-15(20)10-13/h1-6,9-11H,7-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAGUXZGQAPQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated precursor.
Coupling with Benzamide: The final step involves coupling the synthesized thiazole derivative with benzamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole moiety in 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide enhances its interaction with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. For instance, thiazole-containing compounds have shown efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its anticancer effects. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways. In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
Anticonvulsant Activity
Recent investigations have highlighted the anticonvulsant potential of thiazole-based compounds. The structure of this compound suggests it may interact with neurotransmitter systems involved in seizure activity. Preliminary studies show that similar thiazole derivatives have demonstrated significant anticonvulsant effects in animal models .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives revealed that compounds structurally similar to this compound exhibited potent antimicrobial activity against resistant strains of bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis .
Case Study 2: Anticancer Research
In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with specific pathways involving apoptosis being activated .
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and thiazole moiety contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Fluoro-N-[4-(tert-butyl)-1,3-thiazol-2-yl]benzamide (TTFB)
- Structural Differences :
- The thiazole ring in TTFB is substituted with a tert-butyl group at position 4, lacking the ethyl linker and 3-fluorophenyl group present in the target compound.
- The benzamide fluorine is retained at position 3.
- Absence of the ethyl linker may limit conformational flexibility, affecting binding to elongated protein pockets .
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide
- Structural Differences: Fluorine is at the 4-position on the benzamide instead of 3. The thiazole substituent is a non-fluorinated phenyl group.
- Lack of fluorine on the phenyl ring decreases electron-withdrawing effects, possibly weakening π-π stacking with aromatic residues in targets .
Sulfonamide Derivatives (e.g., G573-0075 and G573-0093)
- Structural Differences :
- Benzamide is replaced with a sulfonamide group (e.g., 3-methylbenzenesulfonamide or 3-fluorobenzenesulfonamide).
- Retains the thiazole-ethyl-fluorophenyl backbone.
- Functional Implications :
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structural Differences :
- Replaces the thiazole ring with a dihydrothienylidene scaffold.
- Fluorine is at position 4 on the benzamide and position 2 on the phenyl group.
- Functional Implications :
Simpler Fluorinated Benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide)
- Structural Differences :
- Lacks the thiazole-ethyl backbone entirely.
- Direct linkage of benzamide to a fluorophenyl group.
- Functional Implications :
- Reduced molecular weight (~260 g/mol vs. ~370 g/mol) improves bioavailability but limits multi-target interactions.
- Absence of thiazole diminishes hydrophobic interactions critical for binding to enzymes like kinase domains .
Biological Activity
3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer and antimicrobial effects. This article aims to explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), synthesis methods, and case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The structural characteristics include:
- A thiazole ring that enhances biological activity.
- A fluorinated phenyl group that may contribute to increased potency.
- A sulfonamide group which can improve solubility and bioavailability.
Anticancer Activity
Several studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can inhibit cancer cell proliferation across various lines, including Jurkat and HT29 cells. The presence of electron-withdrawing groups, such as fluorine, has been linked to enhanced cytotoxicity. In particular, analogs of this compound have demonstrated IC50 values comparable to established anticancer agents like doxorubicin .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Thiazole derivatives have been reported to possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazole structures have shown effectiveness against Staphylococcus aureus and other pathogenic strains . The SAR analysis indicates that the presence of specific substituents on the phenyl ring can significantly enhance antibacterial activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the thiazole ring via Hantzsch thiazole synthesis.
- Nucleophilic substitution reactions to introduce fluorinated phenyl groups.
- Purification through crystallization or chromatography methods.
The synthetic route allows for modifications that can enhance biological activity while maintaining structural integrity.
Case Study 1: Antiproliferative Effects
A study conducted on various thiazole derivatives, including this compound, revealed significant antiproliferative effects against multiple cancer cell lines. The results indicated that the compound displayed a dose-dependent response in inhibiting cell growth, with notable efficacy at lower concentrations compared to standard treatments .
Case Study 2: Structure-Activity Relationship Analysis
An extensive SAR analysis highlighted the importance of substituent positioning on the phenyl ring in enhancing biological activity. Modifications such as introducing electronegative groups were found to increase the potency of the compound against cancer cells. This analysis provided insights into optimizing future derivatives for improved therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
